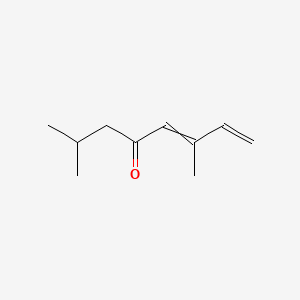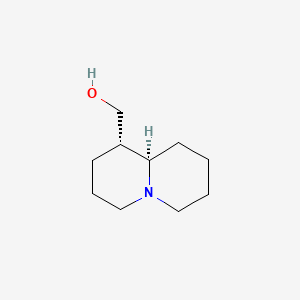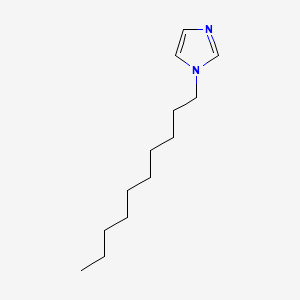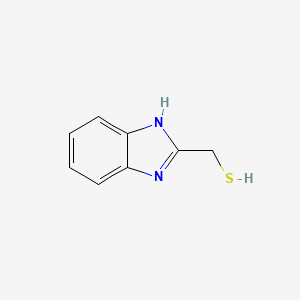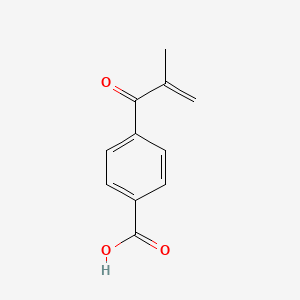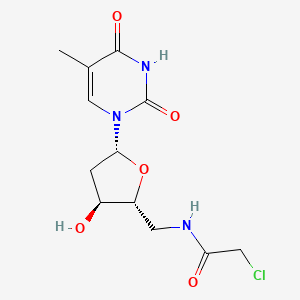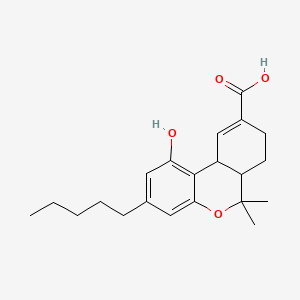
S-(2-Carboxypropyl)cysteine
説明
“S-(2-Carboxypropyl)cysteine” is a urinary metabolite of "S-(2-Carboxypropyl)glutathione" . It has a molecular formula of C7H13NO4S, an average mass of 207.247 Da, and a monoisotopic mass of 207.056534 Da .
Synthesis Analysis
The synthesis of the diastereoisomers of “S-(2-Carboxypropyl)-L-cysteine” involves the addition of L-cysteine to methacrylamide followed by fractional crystallization. This yields (+)- and (-)- S-(2-carbamoylpropyl)-L-cysteine, which upon acidic hydrolysis gives the corresponding acids .Molecular Structure Analysis
The molecular structure of “S-(2-Carboxypropyl)cysteine” includes 5 H bond acceptors, 4 H bond donors, and 6 freely rotating bonds .Physical And Chemical Properties Analysis
“S-(2-Carboxypropyl)cysteine” has a density of 1.4±0.1 g/cm3, a boiling point of 429.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C. Its enthalpy of vaporization is 75.1±6.0 kJ/mol, and it has a flash point of 213.4±28.7 °C .科学的研究の応用
Garlic Odour Precursor and Food Additive
“S-(2-Carboxypropyl)cysteine” plays a significant role as an odour precursor in garlic bulbs. It is involved in the biosynthesis of S-allyl-l-cysteine sulfoxide (ACSO), which upon consumption, enhances sweet, salty, and umami tastes. These characteristics make it desirable for use as a food additive. Additionally, ACSO is water-soluble, odourless, and has been associated with various in vivo functions, such as the prevention of diabetes and myocardial ischaemia .
Antimicrobial Activity
The compound is converted into allicin, which exhibits potent antimicrobial activity. This transformation occurs when cells are damaged, such as by slicing or grating, leading to the formation of compounds like diallyl disulfide (DADS) and diallyl trisulfide (DATS), known for their strong antimicrobial properties .
Metabolic Functions
Upon ingestion, “S-(2-Carboxypropyl)cysteine” is primarily absorbed in the intact form from the small intestine but is also partly decomposed to form allylsulfenic acid, pyruvic acid, and ammonia. These metabolites contribute to the physiological functions attributed to the compound, including hepatic injury prevention and blood ethanol elevation reduction .
Cytoprotective Pathways Activation
In vitro studies have shown that “S-(2-Carboxypropyl)cysteine” can activate cytoprotective pathways, particularly the antioxidant Nrf2 pathway. This activation suggests its potential as a mild activator of protective pathways against cellular stress .
Heavy Metal Cytotoxicity
The compound has been observed to enhance the cytotoxic effects of heavy metals like arsenic, cadmium, lead, and mercury. However, it also inhibits the cytotoxic stress induced by platinum drugs and environmental copper, acting as an antioxidant and suggesting a protective role against certain types of metal-induced cytotoxicity .
Amino Acid Stress Signaling
“S-(2-Carboxypropyl)cysteine” induces amino acid stress signaling, which can be moderated by other amino acids such as cysteine, methionine, histidine, and tryptophan. This induction is crucial for understanding how cells respond to amino acid availability and can inform nutritional and therapeutic strategies .
Antioxidant and Mucolytic Drug Homolog
Structurally, “S-(2-Carboxypropyl)cysteine” is a homolog of carbocisteine, a clinically employed antioxidant and mucolytic drug. This similarity in structure suggests potential applications in clinical settings for respiratory conditions where mucolytic agents are beneficial .
Environmental Exposure Marker
Humans may encounter “S-(2-Carboxypropyl)cysteine” due to environmental exposure to acrylonitrile or acrylamide, and through consumption of legumes. Its presence in the body could serve as a marker for environmental or dietary exposure to these compounds .
作用機序
Target of Action
S-(2-Carboxypropyl)cysteine is a urinary metabolite of S-(2-Carboxypropyl)glutathione . It is known to target the enzyme cystathionine-lyase (CSE), which catalyzes the synthesis of hydrogen sulfide (H2S), a gaseous signaling molecule that modulates a wide range of mammalian physiological processes .
Mode of Action
It is known to be involved in the metabolism of glutathione and methacrylic acid via valine or from γ-glutamyl cysteine .
Biochemical Pathways
S-(2-Carboxypropyl)cysteine is involved in the valine catabolic and β-oxidation pathways . It is produced from S-(2-Carboxypropyl)glutathione via the elimination of glycine and glutamic acid . This compound is then converted to S-allyl cysteine by decarboxylation and oxidation .
Pharmacokinetics
It is known to be a urinary metabolite, suggesting that it is excreted from the body through the kidneys .
Result of Action
It is known to be a metabolic marker of leigh-like syndrome , a severe neurological disorder that typically arises in infancy.
Action Environment
The action of S-(2-Carboxypropyl)cysteine can be influenced by various environmental factors. For instance, the presence of other compounds, such as glutathione and methacrylic acid, can affect its biosynthesis . Additionally, the physiological state of the individual, such as kidney function, can impact its excretion .
特性
IUPAC Name |
3-[(2R)-2-amino-2-carboxyethyl]sulfanyl-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c1-4(6(9)10)2-13-3-5(8)7(11)12/h4-5H,2-3,8H2,1H3,(H,9,10)(H,11,12)/t4?,5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPWUNSFUXUUDG-AKGZTFGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSCC(C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CSC[C@@H](C(=O)O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10988188 | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-(2-Carboxypropyl)cysteine | |
CAS RN |
6852-42-2 | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006852422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-(2-Carboxypropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10988188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of S-(2-Carboxypropyl)cysteine in diagnosing metabolic disorders?
A: S-(2-Carboxypropyl)cysteine is a crucial biomarker for identifying deficiencies in enzymes involved in valine metabolism, specifically short-chain enoyl-CoA hydratase (ECHS1) and potentially 3-hydroxyisobutyryl-CoA hydrolase (HIBCH). Elevated urinary levels of this compound signal a disruption in the normal breakdown pathway of valine. [, ]
Q2: How is S-(2-Carboxypropyl)cysteine formed in the body?
A: Research suggests that S-(2-Carboxypropyl)cysteine originates from the interaction between methacrylic acid and cysteine. This conjugation, potentially followed by decarboxylation, leads to the formation of S-(2-Carboxypropyl)cysteine and S-(2-carboxypropyl)-cysteamine. [] In a metabolic pathway involving valine, methacrylic acid is a precursor to methacrylyl-CoA, which is metabolized by ECHS1. []
Q3: Can you elaborate on the role of S-(2-Carboxypropyl)cysteine as a biomarker in ECHS1 deficiency?
A: ECHS1 is a key enzyme in the metabolism of valine and fatty acids. Its deficiency leads to the accumulation of metabolites upstream in these pathways. Studies have found a significant increase in urinary S-(2-Carboxypropyl)cysteine in patients with ECHS1 deficiency. This makes it a promising candidate for inclusion in newborn screening programs for early diagnosis. [, ]
Q4: How does ECHS1 deficiency differ from HIBCH deficiency in terms of S-(2-Carboxypropyl)cysteine excretion?
A: While both ECHS1 and HIBCH deficiencies can lead to increased S-(2-Carboxypropyl)cysteine excretion, they differ in the levels of 3-hydroxyisobutyryl-carnitine. This metabolite is typically normal in ECHS1 deficiency but elevated in HIBCH deficiency, allowing for differentiation between the two conditions. []
Q5: Beyond its role as a biomarker, has S-(2-Carboxypropyl)cysteine been implicated in any other biological processes?
A: Research indicates that S-(2-Carboxypropyl)cysteine serves as a precursor in the biosynthesis of cycloalliin, a cyclic sulfur-containing amino acid found in plants like garlic. [] Additionally, studies on wool fibers treated with glycidyl methacrylate showed the formation of S-(2-Carboxypropyl)cysteine, indicating a reaction between cysteine residues and the methacryl group of the treatment agent. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



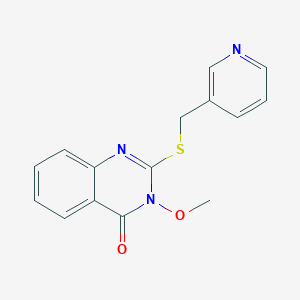
![1-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-iodo-pyrimidine-2,4-dione](/img/structure/B1197705.png)


